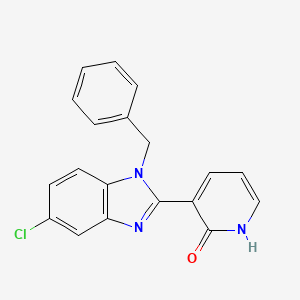![molecular formula C13H15NO4 B2911902 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide CAS No. 1172805-47-8](/img/structure/B2911902.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDDC and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of BDDC is not fully understood. However, studies have shown that BDDC inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BDDC also induces apoptosis or programmed cell death in cancer cells. In addition, BDDC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDDC has been shown to have several biochemical and physiological effects. Studies have shown that BDDC can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BDDC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. In addition, BDDC has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using BDDC in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in cell culture and animal studies. In addition, BDDC has been shown to have potent anti-cancer activity, which makes it a promising candidate for further research in the field of cancer biology. However, one of the limitations of using BDDC in lab experiments is its low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for research on BDDC. One of the most promising directions is in the development of BDDC-based drugs for the treatment of cancer and neurodegenerative disorders. In addition, further studies are needed to understand the mechanism of action of BDDC and its potential applications in other fields of scientific research. Finally, studies are needed to optimize the synthesis method of BDDC and improve its solubility in water to increase its bioavailability in vivo.
Conclusion:
In conclusion, N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDDC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. BDDC has shown promising results in the field of cancer research and has the potential to be developed into a drug for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of BDDC in scientific research.
合成法
The synthesis of BDDC involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide. The purity of the compound can be improved by further purification steps such as recrystallization or column chromatography.
科学的研究の応用
BDDC has been studied for its potential applications in various fields of scientific research. One of the most promising applications of BDDC is in the field of cancer research. Studies have shown that BDDC has potent anti-cancer activity against various types of cancer cells including breast cancer, lung cancer, and prostate cancer. BDDC has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-13(9-1-2-9)14-5-6-16-10-3-4-11-12(7-10)18-8-17-11/h3-4,7,9H,1-2,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHYYLLIGBWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
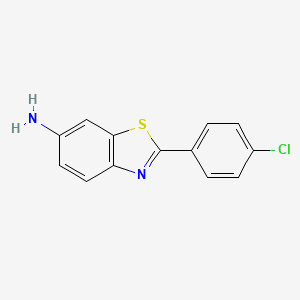
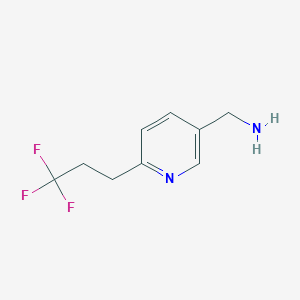
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)
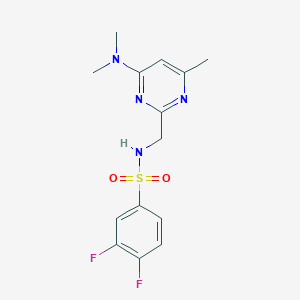
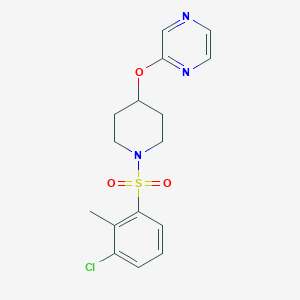
![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
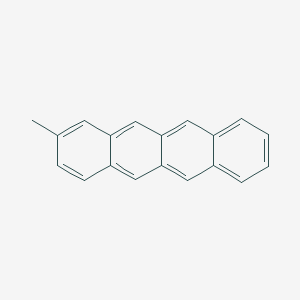
![2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2911839.png)
